molecular formula C11H5Cl6NO4 B2857232 (4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid CAS No. 60852-36-0

(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid

Cat. No.: B2857232
CAS No.: 60852-36-0
M. Wt: 427.86
InChI Key: GBINUSMYWOVERC-UHFFFAOYSA-N
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Description

(4,5,6,7,8,8-Hexachloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)acetic acid: is a complex organic compound characterized by its multiple chlorine atoms and a dioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the appropriate precursors. One common method includes the chlorination of a suitable precursor followed by oxidation to introduce the dioxo group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process is designed to maximize yield and purity while minimizing by-products and waste. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as hydroxide ions (OH⁻).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Production of partially or fully reduced derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted products.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Hexachloroisoindoline derivatives: These compounds share a similar chlorination pattern but differ in their functional groups.

  • Dioxoisoindoline derivatives: These compounds have the dioxo group but may vary in their substitution patterns.

Properties

IUPAC Name

2-(1,7,8,9,10,10-hexachloro-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl6NO4/c12-5-6(13)10(15)4-3(9(5,14)11(10,16)17)7(21)18(8(4)22)1-2(19)20/h3-4H,1H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBINUSMYWOVERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=O)C2C(C1=O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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